molecular formula C15H11N7O2 B3909099 2-[(2E,4E)-5-[[3-cyano-4-(methylamino)-5-nitropyridin-2-yl]amino]penta-2,4-dienylidene]propanedinitrile

2-[(2E,4E)-5-[[3-cyano-4-(methylamino)-5-nitropyridin-2-yl]amino]penta-2,4-dienylidene]propanedinitrile

Cat. No.: B3909099
M. Wt: 321.29 g/mol
InChI Key: DQGKHHONVZBJAW-WJPDYIDTSA-N
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Description

2-[(2E,4E)-5-[[3-cyano-4-(methylamino)-5-nitropyridin-2-yl]amino]penta-2,4-dienylidene]propanedinitrile is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, methylamino, and nitro groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E,4E)-5-[[3-cyano-4-(methylamino)-5-nitropyridin-2-yl]amino]penta-2,4-dienylidene]propanedinitrile typically involves multicomponent reactions (MCRs). One common method is the condensation of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often include mild temperatures and the use of anhydrous lithium hydroxide as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[(2E,4E)-5-[[3-cyano-4-(methylamino)-5-nitropyridin-2-yl]amino]penta-2,4-dienylidene]propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of multiple functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[(2E,4E)-5-[[3-cyano-4-(methylamino)-5-nitropyridin-2-yl]amino]penta-2,4-dienylidene]propanedinitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2E,4E)-5-[[3-cyano-4-(methylamino)-5-nitropyridin-2-yl]amino]penta-2,4-dienylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E,4E)-5-[[3-cyano-4-(methylamino)-5-nitropyridin-2-yl]amino]penta-2,4-dienylidene]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-[(2E,4E)-5-[[3-cyano-4-(methylamino)-5-nitropyridin-2-yl]amino]penta-2,4-dienylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7O2/c1-19-14-12(9-18)15(21-10-13(14)22(23)24)20-6-4-2-3-5-11(7-16)8-17/h2-6,10H,1H3,(H2,19,20,21)/b3-2+,6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGKHHONVZBJAW-WJPDYIDTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC=C1[N+](=O)[O-])NC=CC=CC=C(C#N)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C(C(=NC=C1[N+](=O)[O-])N/C=C/C=C/C=C(C#N)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2E,4E)-5-[[3-cyano-4-(methylamino)-5-nitropyridin-2-yl]amino]penta-2,4-dienylidene]propanedinitrile
Reactant of Route 2
Reactant of Route 2
2-[(2E,4E)-5-[[3-cyano-4-(methylamino)-5-nitropyridin-2-yl]amino]penta-2,4-dienylidene]propanedinitrile
Reactant of Route 3
Reactant of Route 3
2-[(2E,4E)-5-[[3-cyano-4-(methylamino)-5-nitropyridin-2-yl]amino]penta-2,4-dienylidene]propanedinitrile
Reactant of Route 4
Reactant of Route 4
2-[(2E,4E)-5-[[3-cyano-4-(methylamino)-5-nitropyridin-2-yl]amino]penta-2,4-dienylidene]propanedinitrile
Reactant of Route 5
Reactant of Route 5
2-[(2E,4E)-5-[[3-cyano-4-(methylamino)-5-nitropyridin-2-yl]amino]penta-2,4-dienylidene]propanedinitrile
Reactant of Route 6
2-[(2E,4E)-5-[[3-cyano-4-(methylamino)-5-nitropyridin-2-yl]amino]penta-2,4-dienylidene]propanedinitrile

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